![molecular formula C13H12FN3O2 B12612432 N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine CAS No. 918152-19-9](/img/structure/B12612432.png)
N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a nitropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine typically involves a multi-step process. One common method starts with the nitration of 4-aminopyridine to introduce the nitro group at the 3-position. This is followed by the alkylation of the resulting 3-nitro-4-aminopyridine with 2-(4-fluorophenyl)ethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 3-amino-4-(2-(4-fluorophenyl)ethyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study the interactions of nitropyridine derivatives with biological macromolecules.
Mécanisme D'action
The mechanism of action of N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorophenyl group enhances the compound’s ability to cross biological membranes and reach its target sites. The exact pathways and targets depend on the specific application and the biological system under study.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(4-Fluorophenyl)ethyl]-3-aminopyridine: Similar structure but lacks the nitro group.
N-[2-(4-Fluorophenyl)ethyl]-4-nitropyridine: Similar structure but with the nitro group at a different position.
N-[2-(4-Fluorophenyl)ethyl]-3-nitroaniline: Similar structure but with an aniline moiety instead of pyridine.
Uniqueness
N-[2-(4-Fluorophenyl)ethyl]-3-nitropyridin-4-amine is unique due to the combination of the nitro group and the fluorophenyl group attached to the pyridine ring. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
918152-19-9 |
|---|---|
Formule moléculaire |
C13H12FN3O2 |
Poids moléculaire |
261.25 g/mol |
Nom IUPAC |
N-[2-(4-fluorophenyl)ethyl]-3-nitropyridin-4-amine |
InChI |
InChI=1S/C13H12FN3O2/c14-11-3-1-10(2-4-11)5-8-16-12-6-7-15-9-13(12)17(18)19/h1-4,6-7,9H,5,8H2,(H,15,16) |
Clé InChI |
FQNMMKTZHYABKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC2=C(C=NC=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
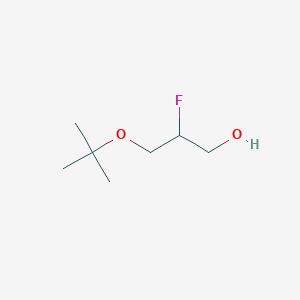

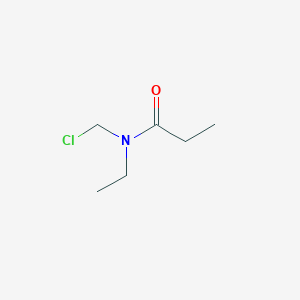
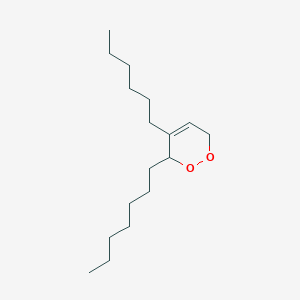
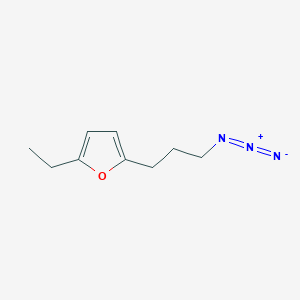
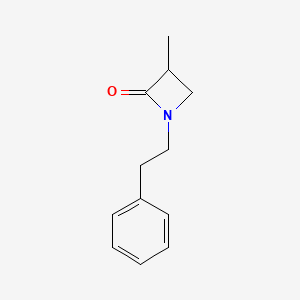

![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol](/img/structure/B12612407.png)

![1,8-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B12612416.png)
